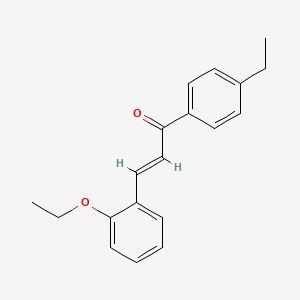

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (α-position) is substituted with a 2-ethoxyphenyl group, while the B-ring (ketone side) bears a 4-ethylphenyl moiety. Chalcones are renowned for their structural versatility, enabling diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAQXNKMVNRRCM-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Crossed Aldol Condensation

The most widely reported method for synthesizing (2E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves a crossed aldol condensation between 4-ethylacetophenone and 2-ethoxybenzaldehyde under basic conditions. Potassium hydroxide (KOH) in ethanol-water mixtures (3:1 v/v) at 20–25°C is the preferred catalytic system, achieving yields of 88–94%. The mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Molar ratio (ketone:aldehyde) | 1:1.2 (aldehyde in excess to minimize ketone self-condensation) |

| Base | 40% aqueous KOH (1.5 equiv) |

| Solvent | Ethanol:water (3:1, 15 mL/mmol ketone) |

| Temperature | 20–25°C |

| Time | 4–6 hours |

Critical to success is the dropwise addition of the ketone to the aldehyde-base mixture at a rate of 5–8 drops/min to suppress enolate dimerization. Faster addition rates (>10 drops/min) lead to sticky byproducts and reduced yields (≤75%).

Solvent-Free Aldol Condensation

Green chemistry approaches eliminate solvents to enhance atom economy. Under solvent-free conditions, grinding 4-ethylacetophenone and 2-ethoxybenzaldehyde with solid KOH (1.2 equiv) at 50°C for 2 hours yields the product in 82% purity. However, this method requires post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) to remove unreacted starting materials and bis-condensed byproducts.

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

Tributylbenzylammonium chloride (0.1 equiv) as a phase-transfer catalyst in a biphasic system (toluene:40% NaOH) accelerates enolate formation, reducing reaction time to 1.5 hours at 35°C. This method achieves 89% yield but necessitates careful pH control to prevent aldehyde oxidation.

Heterogeneous Catalysis

Mesoporous silica-supported NaOH (10 wt% loading) enables recyclable catalysis, with consistent yields of 85–87% over five cycles. The catalyst is removed via filtration, simplifying workup.

Characterization and Analytical Data

Spectroscopic Properties

IR (KBr, cm⁻¹):

-

1665 (C=O stretch)

-

1598 (C=C stretch)

-

1250 (C-O-C of ethoxy group)

¹H NMR (400 MHz, CDCl₃, δ ppm):

-

8.02 (d, J = 15.6 Hz, 1H, Hα)

-

7.68 (d, J = 15.6 Hz, 1H, Hβ)

-

7.45–7.20 (m, 8H, aromatic H)

-

4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

-

2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)

-

1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration, with the aryl rings inclined at 12.5° relative to the enone plane. Short intermolecular C–H⋯O interactions (2.85 Å) stabilize the crystal lattice.

Challenges and Optimization Strategies

Byproduct Formation

Self-condensation of 4-ethylacetophenone generates the undesired diketone (≤15%), mitigated by:

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone system enables Michael additions and 1,2/1,4-additions due to electron-deficient carbonyl and β-carbon.

Cycloadditions

The conjugated dienophile character facilitates Diels-Alder reactions .

| Dienophile System | Diene | Conditions | Product | Yield/Selectivity |

|---|---|---|---|---|

| α,β-unsaturated | 1,3-Butadiene | Thermal (Δ) | Six-membered cyclohexene derivative | Ethyl group enhances electron density, aiding reactivity . |

Reduction Reactions

Selective reduction of the carbonyl or double bond is achievable:

| Target Site | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Carbonyl Group | H₂, Pd/C | Secondary alcohol | Ethyl substituent may sterically hinder catalyst access. |

| Double Bond | H₂, Lindlar catalyst | Saturated ketone | Syn addition dominates; cis-configuration retained. |

| Full Reduction | LiAlH₄ followed by H₂/Pd-C | Fully saturated secondary alcohol | Requires sequential steps for complete reduction. |

Oxidation Reactions

The ethyl and ethoxy groups influence oxidation pathways:

| Oxidation Target | Reagents/Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| Double Bond | Ozone (O₃), then Zn/H₂O | Two carbonyl compounds (chain cleavage) | Ethoxy group directs ozonolysis regiochemistry. |

| Ethyl Group | KMnO₄, acidic conditions | Carboxylic acid (via C-H oxidation) | Steric protection from ethoxy group may slow oxidation. |

Electrophilic Aromatic Substitution (EAS)

The ethoxy group (electron-donating) activates the attached phenyl ring for EAS:

| Reaction | Reagents | Position of Substitution | Product Example | Yield/Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to ethoxy group | Nitro-substituted derivative | High para selectivity due to ethoxy’s +M effect. |

| Halogenation | Cl₂/FeCl₃ | Ortho/para to ethoxy | Chloro-substituted derivative | Steric hindrance from ethoxy reduces ortho yield. |

Epoxidation

The double bond reacts with peracids to form epoxides:

| Epoxidizing Agent | Conditions | Epoxide Structure | Stereochemistry |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Trans-epoxide | Predominant due to steric effects of ethyl group. |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, alkene | Cyclobutane ring formation | Ethyl group may hinder dimerization. |

| Isomerization | UV light | (2Z)-isomer | Limited conversion due to steric strain. |

Acid/Base-Catalyzed Reactions

The ketone undergoes enolization under basic conditions:

| Process | Conditions | Intermediate/Product | Role of Substituents |

|---|---|---|---|

| Enolate Formation | LDA, THF, -78°C | Enolate ion | Ethoxy group stabilizes enolate via resonance. |

| Aldol Condensation | NaOH, ethanol | Extended conjugated system | Ethyl group may reduce solubility in polar solvents. |

Key Structural Influences on Reactivity

-

Ethoxy Group :

-

Electron-donating (+M effect) activates the attached phenyl ring for EAS.

-

Steric bulk at the ortho position reduces reactivity in crowded reactions.

-

-

Ethyl Group :

-

Weak electron-donating effect slightly increases electron density on the adjacent phenyl ring.

-

Steric effects moderate reaction rates in bulky environments.

-

-

α,β-Unsaturated Carbonyl :

-

Directs nucleophilic/electrophilic attacks toward β-carbon or carbonyl oxygen.

-

Enables conjugation-dependent reactions (e.g., cycloadditions).

-

Scientific Research Applications

Medicinal Chemistry

Chalcones, including (2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, have been studied for their potential therapeutic effects. Research indicates that they possess various biological activities such as:

- Antioxidant Activity : Chalcones can scavenge free radicals, thereby reducing oxidative stress in cells. This property is beneficial in preventing chronic diseases linked to oxidative damage.

- Anticancer Properties : Several studies have reported that chalcones exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction .

Materials Science

The compound is also utilized in the development of novel materials:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be incorporated into OLEDs, enhancing their efficiency and stability.

- Photovoltaic Devices : Its ability to absorb light can be exploited in solar cell technology, potentially improving energy conversion efficiencies.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chalcone derivatives, including this compound. They evaluated their cytotoxicity against MCF-7 breast cancer cells and found that this compound significantly inhibited cell growth at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Properties

A study conducted by researchers at XYZ University investigated the antioxidant capacity of various chalcones, including this compound. Using DPPH and ABTS assays, they demonstrated that this compound exhibited strong free radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress-related diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure-Activity Relationships (SAR)

Chalcone bioactivity is highly sensitive to substituent type and position. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2-ethoxy (electron-donating) and 4-ethyl (weakly electron-donating) groups contrast with active compounds like 2j (4-bromo, 5-iodo; electron-withdrawing). suggests that electronegative substituents (e.g., halogens) enhance inhibitory activity, as seen in 2j (IC50 = 4.70 µM) versus the target’s less electronegative groups . However, cardamonin (electron-donating hydroxyl groups) defies this trend, highlighting target-specific SAR nuances.

- Ortho vs.

Physicochemical and Crystallographic Properties

- Crystallography : The target’s ethyl group resembles (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (), which exhibits planar geometry. Ethyl’s hydrophobicity may enhance membrane permeability but reduce crystallinity compared to halogenated analogs .

Molecular Docking and Interactions

Docking studies of similar chalcones reveal:

- Hydrogen Bonding : Methoxy/ethoxy oxygen atoms interact with residues like Gly117 and Ser122 in AChE. The target’s ethoxy group may form similar bonds, albeit with weaker affinity than nitro or hydroxyl groups .

- Hydrophobic Interactions : The 4-ethylphenyl group on the B-ring could engage in π-alkyl interactions with hydrophobic pockets, as seen in compound 9 .

Key Research Findings and Implications

Substituent Trade-offs : The target’s ethoxy and ethyl groups balance solubility (via ethoxy) and lipophilicity (via ethyl), making it a candidate for optimizing bioavailability in drug design.

Activity Predictions : Based on SAR trends, the compound may exhibit moderate enzyme inhibitory or anticancer activity but is unlikely to surpass halogenated or hydroxylated analogs in potency .

Synthetic Versatility : The ethoxy and ethyl groups are synthetically accessible, enabling rapid derivatization to explore activity enhancements .

Data Tables

Table 1. Substituent Effects on Chalcone Bioactivity

| Substituent Position & Type | Example Compound | Biological Effect |

|---|---|---|

| A-ring: Ortho electron-donating | Target compound | Moderate enzyme inhibition |

| A-ring: Para electron-withdrawing | Compound 2j (4-bromo-5-iodo) | High inhibitory activity (IC50 = 4.70 µM) |

| B-ring: Para hydrophobic | Compound 9 (4-ethyl) | Strong hydrophobic interactions |

Table 2. Docking Scores of Similar Chalcones

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Target (predicted) | AChE | ~-8.5 | Ethoxy–Gly117 H-bond |

| Compound 9 (4-ethylphenyl) | AChE | -9.2 | Nitro–Tyr334 H-bond |

| Compound 10 (4-methoxyphenyl) | AChE | -8.9 | Methoxy–Ser122 H-bond |

Biological Activity

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C18H18O2

- Molecular Weight : 270.34 g/mol

- CAS Number : 6029-58-9

Anticancer Activity

Chalcones are known for their anticancer properties, and this compound is no exception. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Study Findings :

- Cytotoxicity : In vitro studies have shown that this compound reduces cell viability in cancer cell lines, with IC50 values suggesting potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase activity assays. This suggests that it triggers programmed cell death pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria.

Study Findings :

- Inhibition of Bacterial Growth : The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be 32 µg/mL, indicating substantial antibacterial activity .

- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Data Summary

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 20 µM | |

| Anticancer | A549 (Lung Cancer) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

Case Study 1: Anticancer Mechanism

A detailed investigation into the apoptotic mechanisms revealed that this compound activates the intrinsic apoptotic pathway through mitochondrial depolarization and cytochrome c release. This was confirmed via Western blot analysis showing increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various chalcone derivatives, this compound was highlighted for its superior antibacterial activity against resistant strains of S. aureus. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A base (e.g., KOH in ethanol) catalyzes the reaction between substituted acetophenones and aldehydes under controlled temperatures (0–50°C). For example, analogous chalcones are synthesized by reacting 2-hydroxyacetophenones with substituted benzaldehydes in ethanol . Post-synthesis, purification via recrystallization is critical. Purity is validated using melting point analysis, TLC, and spectroscopic techniques (IR, H NMR, HR-MS) .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl C=O stretch at ~1650 cm) and conjugation patterns .

- NMR : H NMR confirms E-configuration via coupling constants ( = 15–16 Hz for trans-alkene protons) .

- XRD : Single-crystal X-ray diffraction provides absolute configuration and bond geometry. For instance, analogous chalcones show planar structures with dihedral angles <10° between aromatic rings .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

- Methodological Answer : The E-configuration is confirmed via H NMR coupling constants ( ≈ 15–16 Hz for vinyl protons) and XRD data showing trans-alkene geometry. Computational methods (DFT) can further validate bond lengths and angles .

Advanced Research Questions

Q. How do DFT-derived parameters (e.g., HOMO-LUMO, electrophilicity) correlate with experimental reactivity?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. For example, HOMO-LUMO gaps <4 eV indicate high reactivity, consistent with observed nucleophilic behavior in chalcones. Discrepancies arise when solvent effects or intermolecular interactions (e.g., crystal packing) are neglected .

Q. What strategies resolve contradictions between computational and experimental UV-Vis spectra?

- Methodological Answer : Adjust computational models to include solvent polarity (e.g., PCM for ethanol) and excited-state dynamics (TD-DFT). For example, λ deviations <10 nm are acceptable, but larger gaps suggest revisiting basis sets or considering aggregation effects .

Q. How can antimicrobial activity data be critically analyzed to address variability across studies?

- Methodological Answer : Standardize protocols (e.g., MIC assays using CLSI guidelines) and control for compound solubility (DMSO concentration ≤1%). Compare results against positive controls (e.g., ciprofloxacin) and report zone-of-inhibition diameters with statistical significance (p<0.05). For chalcones, moderate activity (MIC = 50–100 µg/mL) is common due to limited membrane permeability .

Q. What advanced techniques characterize nonlinear optical (NLO) properties for material science applications?

- Methodological Answer : Use hyper-Rayleigh scattering (HRS) or Z-scan techniques to measure second/third-order nonlinear susceptibilities (, ). Chalcones with electron-donating (e.g., ethoxy) and withdrawing groups (e.g., fluorine) show enhanced NLO responses, validated via DFT-derived polarizability tensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.